molecular formula C15H22N2O3S2 B585234 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy CAS No. 1379779-19-7

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy

Cat. No.: B585234
CAS No.: 1379779-19-7
M. Wt: 342.472
InChI Key: PAGGFGGNBOGRTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through spin labeling, where it attaches to specific sites on molecules, allowing for the study of molecular dynamics and interactions using EPR spectroscopy. The molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved are related to the conformational changes and interactions of these biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is unique due to its specific structure, which allows for versatile applications in spin labeling and EPR spectroscopy. Its ability to form stable radicals and its compatibility with various biomolecules make it a valuable tool in scientific research .

Properties

IUPAC Name

3-[1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-14(2)12(10-21-22(5,19)20)13(15(3,4)17(14)18)11-7-6-8-16-9-11/h6-9,18H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGGFGGNBOGRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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